molecular formula C20H19ClN4OS B2557905 N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline CAS No. 477866-55-0

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

Cat. No. B2557905
CAS RN: 477866-55-0
M. Wt: 398.91
InChI Key: IXMDMWFMKBQXTJ-VAWYXSNFSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. It has a vinyl group attached to the triazine ring, and a methoxyaniline group attached to the vinyl group. There is also a 4-chlorobenzyl sulfanyl group attached to the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing groups (such as the chlorobenzyl group) and the electron-donating groups (such as the methoxyaniline group). These groups can affect the electron density in the molecule, influencing its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the methoxyaniline group) could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

Triazine derivatives have been synthesized and evaluated for their anticancer properties. For instance, S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone have shown significant in vitro anticancer activities against various cancer cell lines. These compounds, including 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and others, have demonstrated potent cytotoxic effects, suggesting their potential for further investigation in cancer research (Saad & Moustafa, 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of triazine derivatives. Compounds synthesized from thienyl-triazine-sulphonamide conjugates exhibited promising antibacterial activity, although they were inactive against fungal species tested. One particular compound was highlighted for its strong antibacterial effects, indicating the versatility of triazine derivatives in developing new antimicrobials (Aly et al., 2015).

properties

IUPAC Name

N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-19(11-12-22-17-7-9-18(26-2)10-8-17)23-20(25-24-14)27-13-15-3-5-16(21)6-4-15/h3-12,22H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMDMWFMKBQXTJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

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